molecular formula C10H8ClN3O2S B12697690 4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- CAS No. 284681-92-1

4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)-

Cat. No.: B12697690
CAS No.: 284681-92-1
M. Wt: 269.71 g/mol
InChI Key: MCPVNFXIJXGRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- can be achieved through several methods. One common approach involves the aromatic nucleophilic substitution of halogenated pyrimidines with aniline derivatives under microwave conditions. This method significantly reduces reaction times compared to conventional heating methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous in industrial settings due to its efficiency and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various anilinopyrimidine derivatives .

Scientific Research Applications

4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

CAS No.

284681-92-1

Molecular Formula

C10H8ClN3O2S

Molecular Weight

269.71 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-chloropyrimidin-4-amine

InChI

InChI=1S/C10H8ClN3O2S/c11-8-6-9(12)14-10(13-8)17(15,16)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

InChI Key

MCPVNFXIJXGRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC(=CC(=N2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.